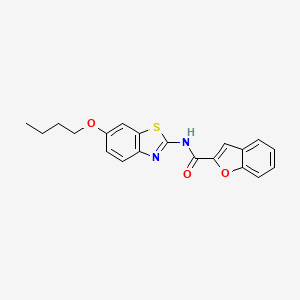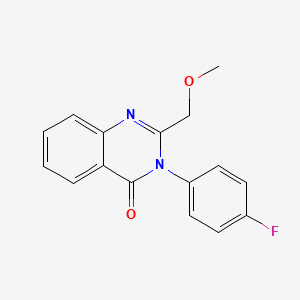
N-(6-butoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
Overview
Description
N-(6-butoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, also known as BBF 2084, is a synthetic compound that has gained attention due to its potential applications in scientific research. BBF 2084 is a member of the benzothiazole family, which has been shown to exhibit various biological activities.
Scientific Research Applications
N-(6-butoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide 2084 has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, suggesting its potential as a therapeutic agent for inflammatory diseases. This compound 2084 has also been shown to protect against oxidative stress-induced cell damage and to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Mechanism of Action
The exact mechanism of action of N-(6-butoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide 2084 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. This compound 2084 has been shown to inhibit the NF-κB pathway, which plays a critical role in the regulation of inflammatory responses. It has also been reported to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation, and to induce the activation of the p38 MAPK pathway, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
This compound 2084 has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, and the protection against oxidative stress-induced cell damage. It has also been reported to have a low toxicity profile and to exhibit good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(6-butoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide 2084 for lab experiments is its high potency and selectivity for its target pathways. This allows researchers to use lower concentrations of the compound, reducing the risk of off-target effects and toxicity. Another advantage is its low toxicity profile, which allows for higher doses to be used in in vivo experiments. However, one limitation of this compound 2084 is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the research and development of N-(6-butoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide 2084. One direction is the optimization of its pharmacokinetic properties to improve its bioavailability and half-life. Another direction is the evaluation of its efficacy in animal models of inflammatory diseases and cancer. Additionally, the identification of its molecular targets and the elucidation of its mechanism of action can provide insights into the development of novel therapeutic agents targeting similar pathways. Finally, the synthesis of analogs of this compound 2084 with improved potency, selectivity, and solubility can lead to the development of more effective therapeutic agents.
properties
IUPAC Name |
N-(6-butoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-2-3-10-24-14-8-9-15-18(12-14)26-20(21-15)22-19(23)17-11-13-6-4-5-7-16(13)25-17/h4-9,11-12H,2-3,10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXKVHOJPYNCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-butyl-1-piperazinyl)carbonyl]-8-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4685715.png)
![N-benzyl-4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4685720.png)
![3-(3-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B4685727.png)

![methyl 5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4685739.png)
![N-(2-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4685746.png)
![3-fluoro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4685747.png)
![3-[(4-tert-butylbenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4685753.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4685758.png)
![3-bromo-N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4685759.png)
![3-methyl-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide](/img/structure/B4685780.png)

![N-ethyl-2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4685802.png)
![N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4685818.png)